An In-Depth Technical Guide to the Physicochemical Properties of 3-(Ethylamino)propanoic Acid for Medicinal Chemistry
An In-Depth Technical Guide to the Physicochemical Properties of 3-(Ethylamino)propanoic Acid for Medicinal Chemistry
Foreword: The Strategic Value of Physicochemical Profiling in Drug Discovery
In the intricate landscape of medicinal chemistry, the journey from a promising molecular scaffold to a viable drug candidate is paved with a deep understanding of a molecule's fundamental physicochemical properties. These characteristics govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent, ultimately dictating its efficacy and safety. This guide provides a comprehensive technical overview of 3-(ethylamino)propanoic acid, an N-alkylated β-amino acid, from the perspective of its application in drug discovery and development. We will delve into the core physicochemical parameters, their strategic importance in medicinal chemistry, and the experimental and computational methodologies used for their determination.
Introduction to 3-(Ethylamino)propanoic Acid: A Versatile Scaffold
3-(Ethylamino)propanoic acid, also known as N-ethyl-β-alanine, is a non-proteinogenic amino acid that has garnered interest in medicinal chemistry as a versatile building block. Its structure, featuring a secondary amine and a carboxylic acid separated by a flexible three-carbon chain, offers multiple points for chemical modification, allowing for the exploration of diverse chemical space. β-amino acids and their derivatives are integral components of various biologically active molecules, including antifungal, antibacterial, and anticancer agents.[1] The N-alkylation, in this case with an ethyl group, can subtly influence the molecule's lipophilicity and metabolic stability compared to its parent compound, β-alanine.
Chemical Structure:
Core Physicochemical Properties and Their Medicinal Chemistry Implications
A thorough understanding of a molecule's physicochemical properties is paramount for predicting its behavior in a biological system. For 3-(ethylamino)propanoic acid, the following parameters are of critical importance.
Ionization Constant (pKa): The Gatekeeper of In Vivo Behavior
The pKa value dictates the ionization state of a molecule at a given pH.[2][3][4] This is a crucial determinant of a drug's solubility, permeability across biological membranes, and interaction with its target.[2][5] 3-(Ethylamino)propanoic acid possesses two ionizable groups: a carboxylic acid and a secondary amine.
-
Acidic pKa (pKa₁): Associated with the carboxylic acid group (-COOH). At pH values below this pKa, the group is predominantly in its neutral, protonated form. Above this pKa, it exists primarily as the negatively charged carboxylate (-COO⁻).
-
Basic pKa (pKa₂): Associated with the secondary amine (-NH-). At pH values below this pKa, the amine is predominantly in its protonated, positively charged form (-NH₂⁺-). Above this pKa, it is primarily in its neutral, unprotonated form.
The interplay of these two pKa values means that 3-(ethylamino)propanoic acid will exist as a cation at low pH, a zwitterion (net neutral charge) at physiological pH, and an anion at high pH. The ionization state at physiological pH (around 7.4) is particularly critical for drug absorption and distribution.[2]
Lipophilicity (LogP and LogD): Balancing Solubility and Permeability
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key factor in its ability to cross cell membranes.[6][7][8] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable molecules like 3-(ethylamino)propanoic acid, the distribution coefficient (LogD) is more relevant as it considers all ionization states at a given pH.
A molecule's lipophilicity influences its absorption, distribution, target binding, and potential for toxicity.[6] An optimal LogP/LogD value is often sought, as highly lipophilic compounds may have poor aqueous solubility and be rapidly metabolized, while highly hydrophilic compounds may struggle to cross biological membranes.[7][9] For oral drugs, a LogP value of less than 5 is generally desirable, with an ideal range often cited as 1.35-1.8 for good absorption.[6]
Polar Surface Area (PSA): A Predictor of Membrane Permeability
The Polar Surface Area (PSA) is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule.[10] It is a good predictor of a drug's ability to permeate cell membranes.[10][11][12] Molecules with a lower PSA tend to be more permeable. For oral bioavailability, a PSA of ≤ 140 Ų is generally considered favorable, while penetration of the blood-brain barrier often requires a PSA of < 90 Ų.[10][13]
Aqueous Solubility: A Prerequisite for Absorption
For a drug to be absorbed, it must first be dissolved in the aqueous environment of the gastrointestinal tract. Poor aqueous solubility is a major hurdle in drug development. The solubility of 3-(ethylamino)propanoic acid is expected to be pH-dependent due to its ionizable groups.[14][15] As a zwitterionic amino acid, it is likely to have good water solubility.[14]
Quantitative Physicochemical Data
| Property | Estimated/Computed Value | Source |
| Molecular Formula | C₅H₁₁NO₂ | PubChem[16] |
| Molecular Weight | 117.15 g/mol | PubChem[17] |
| CAS Number | 10478-41-8 | - |
| Acidic pKa (pKa₁) | ~3.5 - 4.5 | Estimated |
| Basic pKa (pKa₂) | ~9.5 - 10.5 | Estimated |
| Computed LogP | -1.4 to -2.0 | PubChem[17] |
| Polar Surface Area (PSA) | 49.33 Ų | PubChem[17] |
| Aqueous Solubility | High | Estimated |
Note: pKa and solubility values are estimations based on the structure and properties of similar β-amino acids. Experimental determination is recommended for definitive values.
Synthesis and Experimental Protocols
Synthesis of 3-(Ethylamino)propanoic Acid via Aza-Michael Addition
A common and efficient method for the synthesis of N-alkyl-β-alanines is the aza-Michael addition of a primary amine to an acrylic acid derivative.[18][19][20]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acrylic acid (1.0 equivalent) in a suitable solvent such as water or ethanol.
-
Addition of Amine: Cool the solution in an ice bath and slowly add an aqueous solution of ethylamine (1.1 equivalents) dropwise while stirring. The reaction is exothermic.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by ion-exchange chromatography.
Experimental Determination of Physicochemical Properties
Protocol for pKa Determination (Potentiometric Titration):
-
Sample Preparation: Accurately weigh and dissolve a sample of 3-(ethylamino)propanoic acid in deionized water to a known concentration (e.g., 0.01 M).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and separately with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a calibrated pH meter to monitor the pH.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
Protocol for LogP Determination (Shake-Flask Method):
-
System Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer) and pre-saturate each phase with the other.
-
Partitioning: Dissolve a known amount of 3-(ethylamino)propanoic acid in the aqueous phase. Add an equal volume of the n-octanol phase and shake the mixture vigorously for a set period to allow for partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Determine the concentration of the analyte in both the aqueous and organic phases using a suitable analytical technique (e.g., UV-Vis spectroscopy, LC-MS).
-
Calculation: Calculate the LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Applications in Medicinal Chemistry
N-alkyl-β-alanines serve as valuable scaffolds in the design of novel therapeutics. The ethyl group can provide a balance of lipophilicity and metabolic stability. Potential applications include:
-
Peptidomimetics: Incorporation into peptide sequences to enhance stability against enzymatic degradation while maintaining or improving biological activity.[1]
-
Small Molecule Inhibitors: As a core structure for the development of enzyme inhibitors, where the carboxylic acid and amine functionalities can form key interactions with the target protein.
-
Drug Conjugates: The primary amine allows for conjugation to other molecules, such as targeting ligands or imaging agents, to create theranostic agents.[21][22][23]
Conclusion
3-(Ethylamino)propanoic acid presents a compelling scaffold for medicinal chemistry exploration. Its physicochemical properties, particularly its ionization behavior, lipophilicity, and polar surface area, are key determinants of its potential as a drug candidate. While experimental data is currently limited, computational predictions and an understanding of its structural analogues provide a strong foundation for its rational application in drug design. The synthetic accessibility via the aza-Michael addition further enhances its utility as a versatile building block for the creation of novel therapeutics. A thorough experimental characterization of its physicochemical profile is a critical next step in unlocking its full potential in medicinal chemistry.
References
-
Polar molecular surface as a dominating determinant for oral absorption and brain penetration of drugs. (n.d.). PubMed. Retrieved from [Link]
-
Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (2024). ACS Publications. Retrieved from [Link]
-
What is pKa and how is it used in drug development? (2023). Pion Inc. Retrieved from [Link]
-
Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Drug Hunter. Retrieved from [Link]
-
The pKa Distribution of Drugs: Application to Drug Discovery. (2007). PMC. Retrieved from [Link]
-
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (n.d.). ijirss. Retrieved from [Link]
-
Topological polar surface area – An ABC of PK/PD. (n.d.). Open Education Alberta. Retrieved from [Link]
-
Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (2024). PubMed. Retrieved from [Link]
-
LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]
-
How to predict peptide solubility? (n.d.). LifeTein®. Retrieved from [Link]
-
Solubility Of Amino Acids In Water And Aqueous Solutions By the Statistical Associating Fluid Theory. (n.d.). ResearchGate. Retrieved from [Link]
-
Evaluation of dynamic polar molecular surface area as predictor of drug absorption: comparison with other computational and experimental predictors. (n.d.). PubMed. Retrieved from [Link]
-
Melting properties of amino acids and their solubility in water. (n.d.). RSC Publishing. Retrieved from [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved from [Link]
-
What Has Polar Surface Area Ever Done for Drug Discovery? (n.d.). ResearchGate. Retrieved from [Link]
-
logP. (n.d.). Durrant Lab. Retrieved from [Link]
-
Experimental lipophilicity scale for coded and noncoded amino acid residues. (2021). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Polar surface area. (n.d.). Wikipedia. Retrieved from [Link]
-
Introduction to log P and log D measurement using PionT3. (2024). Pion Inc. Retrieved from [Link]
-
On the hydrophobicity of peptides: Comparing empirical predictions of peptide log P values. (2006). BMC Bioinformatics. Retrieved from [Link]
-
LogP – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins. (n.d.). PMC. Retrieved from [Link]
-
Strategies for the aza‐Michael reaction using acrylic acid and derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Correlation between the experimental and calculated logP values of 219 peptides given by the residue addition model. (n.d.). ResearchGate. Retrieved from [Link]
-
LogP of Amino acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent. (2011). PubMed. Retrieved from [Link]
-
A new synthetic pathway based on one-pot sequential aza-Michael addition and photoCuAAC click reactions. (2019). PMC. Retrieved from [Link]
-
Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. (n.d.). Rsc.org. Retrieved from [Link]
-
Selective N-Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent. (2011). ACS Publications. Retrieved from [Link]
-
The addition of secondary aliphatic amines to acrylic acid derivatives catalyzed by graphene oxide. (n.d.). ResearchGate. Retrieved from [Link]
-
Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. (n.d.). PMC. Retrieved from [Link]
-
Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. Retrieved from [Link]
-
β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2017). Hilaris. Retrieved from [Link]
-
pKa prediction from ab initio calculations. (2023). Research Outreach. Retrieved from [Link]
-
How to Predict pKa. (2025). Rowan. Retrieved from [Link]
-
Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. (2014). ResearchGate. Retrieved from [Link]
-
3-(Ethylamino)propanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
3-(Ethylamino)propanoate. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. What is pKa and how is it used in drug development? [pion-inc.com]
- 3. drughunter.com [drughunter.com]
- 4. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pKa Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 7. logP - MolModa Documentation [durrantlab.pitt.edu]
- 8. Introduction to log P and log D in drug development [pion-inc.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Polar surface area - Wikipedia [en.wikipedia.org]
- 11. Polar molecular surface as a dominating determinant for oral absorption and brain penetration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Topological polar surface area – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3-(Ethylamino)propanoic acid | C5H11NO2 | CID 12227201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 3-(Ethylamino)propanoate | C5H10NO2- | CID 142286810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A new synthetic pathway based on one-pot sequential aza-Michael addition and photoCuAAC click reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]
